molecular formula C9H14O B6588544 4-(but-3-yn-2-yl)oxane CAS No. 2229391-31-3

4-(but-3-yn-2-yl)oxane

Cat. No. B6588544
CAS RN: 2229391-31-3
M. Wt: 138.2
InChI Key:
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Description

4-(But-3-yn-2-yl)oxane, also known as 4-oxabut-3-yn-2-yl, is a type of chemical compound that belongs to the oxane family. It is a cyclic, four-membered ring compound composed of two carbon atoms and two oxygen atoms. This compound is used in a variety of scientific research applications, including synthesis and biochemistry. It is also used for its unique biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

4-(but-3-yn-2-yl)oxane has a wide range of applications in scientific research. It is used in organic synthesis as a precursor to other compounds, such as amides and esters. It is also used in biochemistry as a reagent for the synthesis of peptides and proteins. In addition, it is used in the synthesis of pharmaceuticals and other bioactive compounds. Furthermore, it is used as a model compound for studying the structure and reactivity of other oxane compounds.

Mechanism of Action

The mechanism of action of 4-(but-3-yn-2-yl)oxane is not fully understood. However, it is believed to involve the formation of a cyclic transition state, which is stabilized by hydrogen bonding between the oxygen and carbon atoms. This cyclic transition state then undergoes a series of rearrangements to form the final product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to have some potential therapeutic applications due to its ability to act as an antioxidant and anti-inflammatory agent. In addition, it has been shown to have some potential anti-cancer properties, as well as some potential anti-viral effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(but-3-yn-2-yl)oxane in laboratory experiments include its low cost, its stability, and its wide range of applications. However, there are some limitations to using this compound in laboratory experiments. For example, it is not water soluble, which can make it difficult to use in aqueous solutions. In addition, it is not as readily available as other compounds, which can make it difficult to obtain in large quantities.

Future Directions

The future directions of 4-(but-3-yn-2-yl)oxane research include further investigation of its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further research is needed to better understand its mechanism of action and its potential uses in organic synthesis. Finally, further research is needed to develop new methods for synthesizing this compound in larger quantities.

Synthesis Methods

The synthesis of 4-(but-3-yn-2-yl)oxane can be accomplished through a variety of methods. One of the most common methods is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium salt. This reaction produces a ylide, which can then be reacted with an electrophile to form the this compound product. Another method is the oxidation of 2-butyn-1-ol, which can be achieved by using an oxidizing agent such as sodium hypochlorite or potassium permanganate. Finally, the compound can also be synthesized by the reaction of an aldehyde or ketone with an organolithium reagent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(but-3-yn-2-yl)oxane involves the reaction of 3-butyne-2-ol with 1,2-epoxybutane in the presence of a strong acid catalyst.", "Starting Materials": [ "3-butyne-2-ol", "1,2-epoxybutane", "Strong acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Step 1: Mix 3-butyne-2-ol and 1,2-epoxybutane in a reaction flask.", "Step 2: Add a strong acid catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature.", "Step 5: Extract the product with a suitable solvent (e.g. diethyl ether).", "Step 6: Purify the product by distillation or column chromatography." ] }

CAS RN

2229391-31-3

Molecular Formula

C9H14O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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